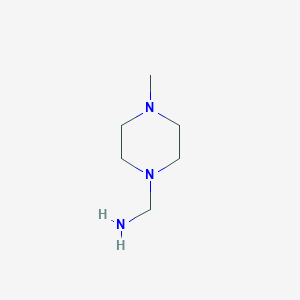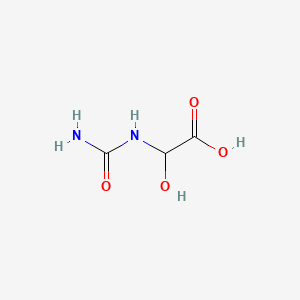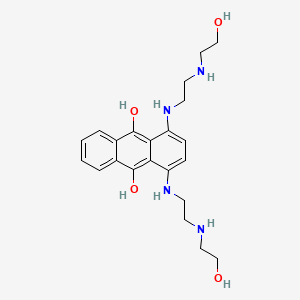
1,4-Bis((2-((2-hydroxyethyl)amino)ethyl)amino)anthracene-9,10-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis((2-((2-hydroxyethyl)amino)ethyl)amino)anthracene-9,10-diol is a complex organic compound that belongs to the anthracenedione family This compound is known for its unique chemical structure, which includes two hydroxyethylamino groups attached to an anthracene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis((2-((2-hydroxyethyl)amino)ethyl)amino)anthracene-9,10-diol typically involves multiple steps. One common method starts with the preparation of 9,10-anthracenedione, which is then subjected to a series of reactions to introduce the hydroxyethylamino groups. The key steps include:
Reduction: Conversion of nitro groups to amino groups.
Alkylation: Introduction of hydroxyethyl groups to the amino groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques to ensure high yield and purity. The process often includes:
Catalytic Hydrogenation: To reduce nitro groups to amino groups efficiently.
Column Chromatography: For purification of the final product.
Recrystallization: To achieve the desired crystalline form and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Bis((2-((2-hydroxyethyl)amino)ethyl)amino)anthracene-9,10-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it back to its hydroquinone form.
Substitution: The hydroxyethylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Quinone derivatives.
Reduction Products: Hydroquinone derivatives.
Substitution Products: Various substituted anthracenedione derivatives.
Wissenschaftliche Forschungsanwendungen
1,4-Bis((2-((2-hydroxyethyl)amino)ethyl)amino)anthracene-9,10-diol has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Studied for its effects on cell cycle progression and cell survival.
Medicine: Investigated for its potential antineoplastic properties and its role in cancer treatment.
Industry: Utilized in the development of dyes and pigments due to its vibrant color properties.
Wirkmechanismus
The mechanism of action of 1,4-Bis((2-((2-hydroxyethyl)amino)ethyl)amino)anthracene-9,10-diol involves its interaction with cellular components. It can intercalate into DNA, disrupting the replication process and leading to cell cycle arrest. This compound also affects the production of reactive oxygen species (ROS), which can induce apoptosis in cancer cells. The molecular targets include topoisomerase enzymes and various signaling pathways involved in cell proliferation and survival.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Mitoxantrone: An anthracenedione derivative with similar antineoplastic properties.
Doxorubicin: Another anthracenedione compound used in cancer treatment.
Daunorubicin: Similar in structure and function to doxorubicin.
Uniqueness
1,4-Bis((2-((2-hydroxyethyl)amino)ethyl)amino)anthracene-9,10-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to intercalate into DNA and affect cell cycle progression makes it a valuable compound in cancer research.
Eigenschaften
Molekularformel |
C22H30N4O4 |
|---|---|
Molekulargewicht |
414.5 g/mol |
IUPAC-Name |
1,4-bis[2-(2-hydroxyethylamino)ethylamino]anthracene-9,10-diol |
InChI |
InChI=1S/C22H30N4O4/c27-13-11-23-7-9-25-17-5-6-18(26-10-8-24-12-14-28)20-19(17)21(29)15-3-1-2-4-16(15)22(20)30/h1-6,23-30H,7-14H2 |
InChI-Schlüssel |
AISCNXOFMZDFER-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C3C(=CC=C(C3=C2O)NCCNCCO)NCCNCCO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


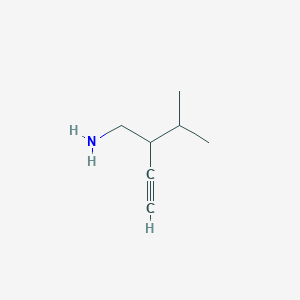

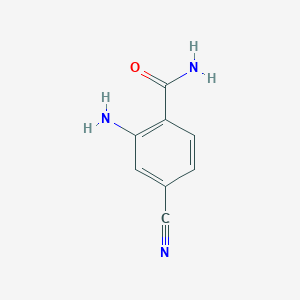
![tert-butyl N-[4-(quinolin-4-yloxy)phenyl]carbamate](/img/structure/B13152487.png)

![2-(2-Aminoethyl)-4-azatricyclo[4.2.1.0,3,7]nonan-2-ol](/img/structure/B13152496.png)
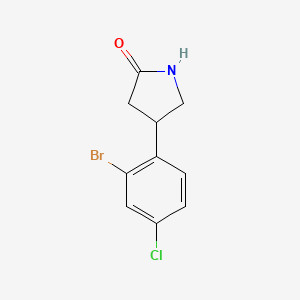
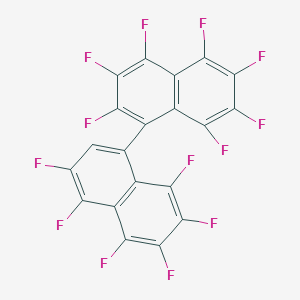

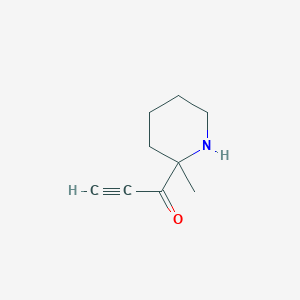
![1-[5-(Aminomethyl)oxolan-2-yl]propan-1-one](/img/structure/B13152508.png)
![2-[1-(Aminomethyl)-3-methylcyclopentyl]-2-hydroxypropanal](/img/structure/B13152510.png)
